molecular formula C20H16N4O3 B14974229 3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B14974229
M. Wt: 360.4 g/mol
InChI Key: ZIIFTARGQMENPU-UHFFFAOYSA-N
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Description

“3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” typically involves multi-step organic reactions. Common steps might include:

  • Formation of the benzodioxole ring through cyclization reactions.
  • Synthesis of the pyrazole ring via condensation reactions.
  • Construction of the oxadiazole ring through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the rings.

    Reduction: Reduction reactions could modify the double bonds or other reactive sites.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.

    Materials Science: It could be explored for its properties in creating new materials with specific electronic or optical characteristics.

Biology and Medicine

    Biochemistry: Studying its interactions with enzymes or other biomolecules.

Industry

    Polymer Science: Incorporation into polymers to enhance their properties.

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1,2,4-OXADIAZOLE
  • 3-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-METHYLPHENYL)-1,2,4-OXADIAZOLE

Uniqueness

The unique combination of the benzodioxole, pyrazole, and oxadiazole rings in “3-(2H-1,3-BENZODIOXOL-5-YL)-5-[3-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOLE” might confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H16N4O3/c1-11-3-4-13(7-12(11)2)15-9-16(23-22-15)20-21-19(24-27-20)14-5-6-17-18(8-14)26-10-25-17/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

ZIIFTARGQMENPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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